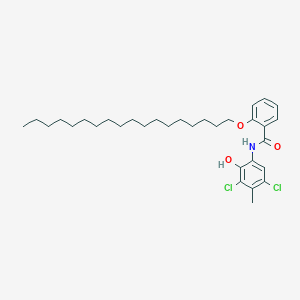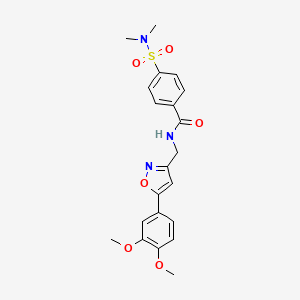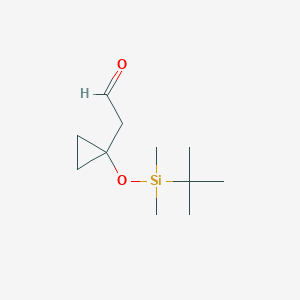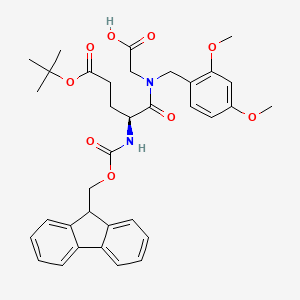
N-(3,5-dichloro-2-hydroxy-4-methylphenyl)-2-(octadecyloxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dichloro-2-hydroxy-4-methylphenyl)-2-(octadecyloxy)benzamide, commonly known as DMOA-PA, is a chemical compound that has been extensively studied for its potential use in scientific research applications. DMOA-PA is a potent and selective inhibitor of protein kinase C (PKC), a group of enzymes that play important roles in various cellular processes, including cell growth, differentiation, and apoptosis.
Applications De Recherche Scientifique
DMOA-PA has been widely used in scientific research as a N-(3,5-dichloro-2-hydroxy-4-methylphenyl)-2-(octadecyloxy)benzamide inhibitor. N-(3,5-dichloro-2-hydroxy-4-methylphenyl)-2-(octadecyloxy)benzamide is involved in many cellular processes, including cell growth, differentiation, and apoptosis. Therefore, DMOA-PA has been studied for its potential use in cancer treatment, as well as in the treatment of other diseases, such as diabetes and Alzheimer's disease. In addition, DMOA-PA has been used in studies of the role of N-(3,5-dichloro-2-hydroxy-4-methylphenyl)-2-(octadecyloxy)benzamide in various cellular processes, including cell signaling, gene expression, and cytoskeletal organization.
Mécanisme D'action
DMOA-PA inhibits N-(3,5-dichloro-2-hydroxy-4-methylphenyl)-2-(octadecyloxy)benzamide by binding to the enzyme's regulatory domain, preventing its activation by diacylglycerol and other activators. This results in the inhibition of downstream signaling pathways that are mediated by N-(3,5-dichloro-2-hydroxy-4-methylphenyl)-2-(octadecyloxy)benzamide, leading to changes in cellular processes such as cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects
DMOA-PA has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that DMOA-PA inhibits the growth of cancer cells and induces apoptosis in a dose-dependent manner. In addition, DMOA-PA has been shown to inhibit the migration and invasion of cancer cells, suggesting that it may have potential as an anti-metastatic agent. Furthermore, DMOA-PA has been shown to improve insulin sensitivity and glucose uptake in adipocytes, indicating its potential use in the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
DMOA-PA has several advantages for use in lab experiments. It is a highly selective inhibitor of N-(3,5-dichloro-2-hydroxy-4-methylphenyl)-2-(octadecyloxy)benzamide, and its inhibitory effects are reversible. In addition, DMOA-PA is stable in solution and has a long shelf life. However, there are also limitations to its use. DMOA-PA is a relatively expensive compound, and its synthesis requires several steps, making it difficult to obtain in large quantities. Furthermore, DMOA-PA has poor solubility in water, which can limit its use in certain experimental systems.
Orientations Futures
There are several future directions for research on DMOA-PA. One area of interest is the development of more efficient synthesis methods for DMOA-PA, which would make it more accessible for use in lab experiments. In addition, further studies are needed to fully understand the mechanism of action of DMOA-PA and its potential use in the treatment of various diseases. Finally, there is a need for studies that investigate the potential side effects of DMOA-PA, as well as its pharmacokinetics and pharmacodynamics in vivo.
Méthodes De Synthèse
The synthesis of DMOA-PA involves several steps, starting with the reaction of 3,5-dichloro-2-hydroxy-4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with octadecanol in the presence of triethylamine to obtain the corresponding ester. Finally, the ester is hydrolyzed with sodium hydroxide to yield DMOA-PA in high purity.
Propriétés
IUPAC Name |
N-(3,5-dichloro-2-hydroxy-4-methylphenyl)-2-octadecoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H47Cl2NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-38-29-22-19-18-21-26(29)32(37)35-28-24-27(33)25(2)30(34)31(28)36/h18-19,21-22,24,36H,3-17,20,23H2,1-2H3,(H,35,37) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMSVXVFMDRULEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC1=CC=CC=C1C(=O)NC2=CC(=C(C(=C2O)Cl)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H47Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(Difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2921505.png)
![1-({3,5-dimethyl-1-[(4-methylphenoxy)acetyl]-1H-pyrazol-4-yl}sulfonyl)piperidine](/img/structure/B2921508.png)
![Methyl 2-amino-2-[4-(trifluoromethyl)phenyl]propanoate;hydrochloride](/img/structure/B2921509.png)
![N-(2,4-difluorophenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2921510.png)


![N-(1,3-benzodioxol-5-ylmethyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/no-structure.png)
![2-Chloro-3-[(4-chloro-2-methylphenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2921516.png)

![N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide](/img/structure/B2921518.png)
![N-(2-cyanophenyl)-N'-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}ethanediamide](/img/structure/B2921521.png)
![2-((2-chloro-6-fluorobenzyl)thio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2921523.png)
![3-[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2921525.png)
